molecular formula C22H32O5 B12384236 6-Alpha-Methyl-Cortisol-d4

6-Alpha-Methyl-Cortisol-d4

Cat. No.: B12384236
M. Wt: 380.5 g/mol
InChI Key: FQWLSWNUHFREIQ-IYJHRQBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Alpha-Methyl-Cortisol-d4 involves the deuteration of 6-Alpha-Methyl-Cortisol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium into the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Alpha-Methyl-Cortisol-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce deuterated alcohols .

Scientific Research Applications

6-Alpha-Methyl-Cortisol-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Alpha-Methyl-Cortisol-d4 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression, leading to various downstream effects. The incorporation of deuterium can influence the pharmacokinetics and metabolic stability of the compound, thereby affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Alpha-Methyl-Cortisol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in reaction rates and metabolic pathways compared to non-deuterated compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C22H32O5

Molecular Weight

380.5 g/mol

IUPAC Name

(6S,10R,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14?,15?,17?,19?,20-,21-,22-/m0/s1/i10D2,17D,19D

InChI Key

FQWLSWNUHFREIQ-IYJHRQBWSA-N

Isomeric SMILES

[2H]C1([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C[C@@H](C4=CC(=O)CC[C@@]4(C3(C1([2H])O)[2H])C)C)C)[2H]

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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